

Unveiling the Photophysical intricacies of DC271: A Technical Guide

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Compound of Interest

Compound Name: DC271

Cat. No.: B12371124

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This technical guide provides an in-depth exploration of the photophysical properties of **DC271**, a novel fluorescent synthetic retinoid. As a potent analog of all-trans-retinoic acid (ATRA), **DC271** offers a unique tool for investigating retinoid signaling pathways and for the development of high-throughput screening assays for retinoid-binding proteins. This document outlines the key photophysical data, experimental methodologies for its characterization, and its application in a competitive binding assay.

Core Photophysical Data of DC271

DC271 is a solvatochromatic fluorophore, meaning its absorption and emission characteristics are highly dependent on the polarity of its environment.^[1] This property is central to its utility as a probe for ligand binding. In aqueous environments, the hydrophobic nature of **DC271** leads to aggregation and significant quenching of its fluorescence.^[1] However, upon binding to the hydrophobic pocket of a protein like Cellular Retinoid Binding Protein II (CRABP-II), its quantum yield dramatically increases, analogous to its behavior in a nonpolar solvent.^[1]

The key photophysical properties of **DC271** in various solvents are summarized in the table below.

Solvent	Excitation Wavelength (λ_{ex}) (nm)	Emission Wavelength (λ_{em}) (nm)	Quantum Yield (Φ) (%)
Dimethyl Sulfoxide (DMSO)	351	442	19.3
Ethanol (EtOH)	350	461	1.14
Dichloromethane (DCM)	382	572	71.45
Toluene	378	447	80.21

Table 1: Photophysical properties of **DC271** in different solvents.[\[2\]](#)

Chemical and Physical Properties:

- Chemical Name: 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid[\[2\]](#)
- Molecular Formula: C₂₃H₂₅NO₂
- Molecular Weight: 347.46 g/mol
- CAS Number: 198696-03-6
- Solubility: Soluble to 50 mM in DMSO and to 10 mM in ethanol.

Experimental Protocols

Synthesis of DC271

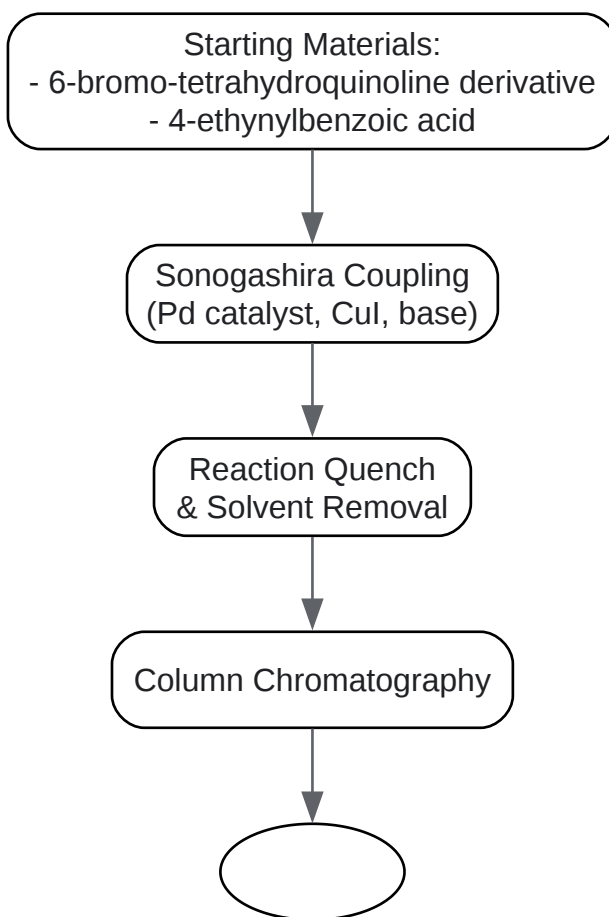
The synthesis of **DC271** is based on a donor-acceptor diphenylacetylene structure.[\[1\]](#) A likely synthetic route involves a Sonogashira cross-coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. The following is a representative protocol based on known synthetic methodologies for similar compounds.

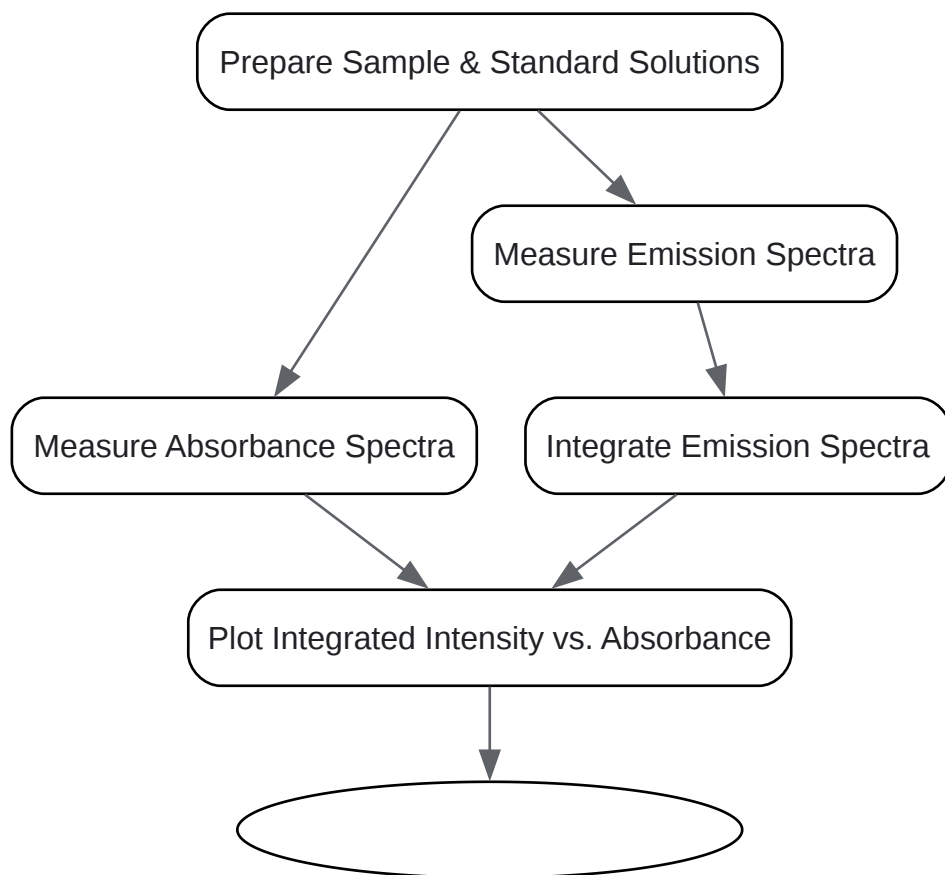
Materials:

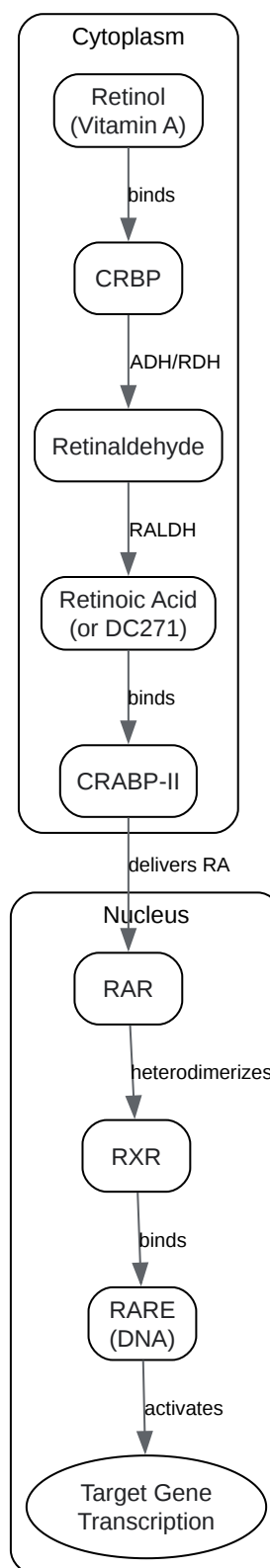
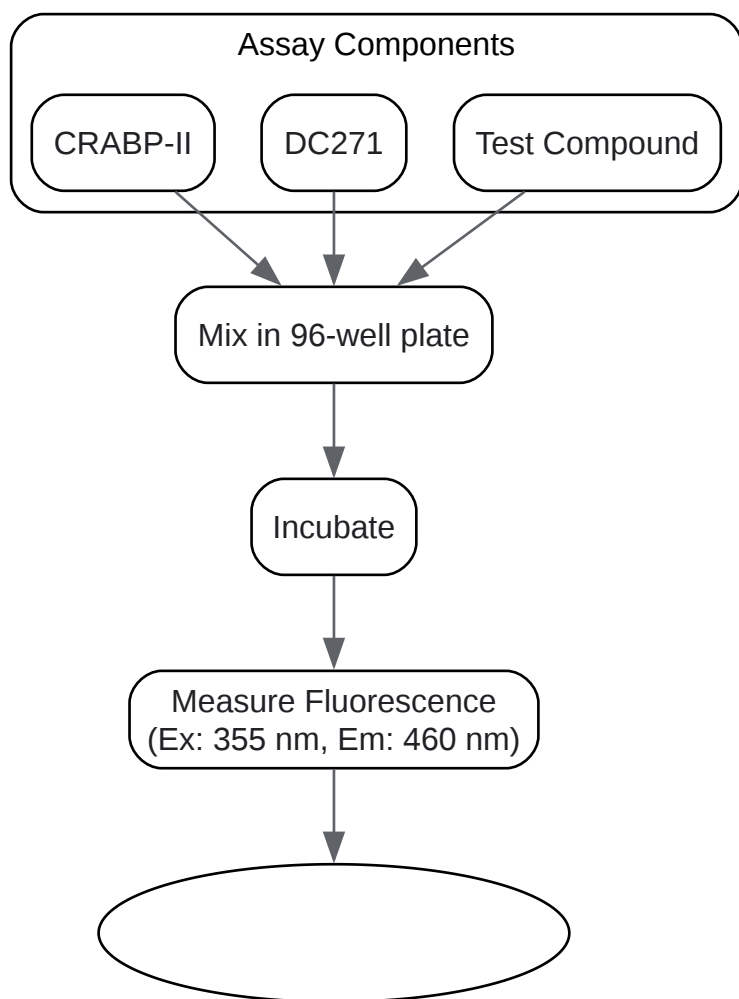
- 6-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline
- 4-ethynylbenzoic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Anhydrous, deoxygenated solvent (e.g., triethylamine or a mixture of THF and triethylamine)
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- To a solution of 6-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline and 4-ethynylbenzoic acid in an anhydrous, deoxygenated solvent, add the palladium catalyst and copper(I) iodide.
- Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **DC271**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.







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References

- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
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